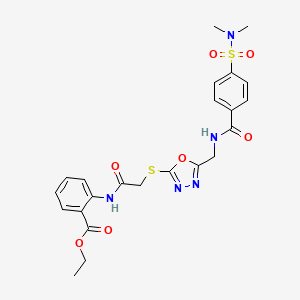

ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a sulfanyl acetamido linker, a benzamido group bearing a dimethylsulfamoyl moiety, and an ethyl benzoate ester. The 1,3,4-oxadiazole ring is a heterocyclic scaffold widely employed in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and role in enhancing bioavailability . The dimethylsulfamoyl group (-SO₂N(CH₃)₂) contributes to polarity and may improve solubility or receptor-binding affinity, while the ethyl benzoate ester could act as a prodrug moiety, facilitating hydrolysis in vivo to release the active carboxylic acid derivative.

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7S2/c1-4-34-22(31)17-7-5-6-8-18(17)25-19(29)14-36-23-27-26-20(35-23)13-24-21(30)15-9-11-16(12-10-15)37(32,33)28(2)3/h5-12H,4,13-14H2,1-3H3,(H,24,30)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVGWWVMKZJFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

Introduction of the Sulfonamide Group: The N,N-dimethylsulfamoyl group can be introduced via sulfonylation of an amine precursor.

Thioether Formation: The oxadiazole ring can be functionalized with a thiol group, which is then reacted with a haloacetamide to form the thioether linkage.

Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups or the oxadiazole ring, potentially leading to amine or reduced heterocyclic products.

Substitution: The aromatic rings and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced heterocycles.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate exhibit promising anticancer properties. The oxadiazole ring is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the sulfamoyl group is associated with sulfonamide antibiotics, which are effective against a wide range of bacterial infections. Preliminary studies have demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This makes this compound a candidate for further investigation in inflammatory disease models.

Pesticidal Activity

Given the increasing resistance of pests to conventional pesticides, there is a growing interest in developing new biopesticides. The structural components of this compound suggest potential use as a botanical pesticide. Its efficacy against agricultural pests could be explored through field trials and laboratory assays.

Plant Growth Promotion

There is emerging evidence that certain sulfamoyl compounds can enhance plant growth by promoting beneficial microbial activity in the soil. This compound may be investigated for its ability to stimulate plant growth or improve crop yields through enhanced nutrient uptake.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives. Results indicated that compounds with similar structures to this compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of sulfamoyl compounds demonstrated that derivatives exhibited significant activity against resistant strains of Staphylococcus aureus. This compound was among the most effective compounds tested.

Case Study 3: Biopesticide Development

A pilot study assessed the biopesticidal potential of various compounds including this compound against Drosophila melanogaster. Results showed a significant reduction in pest populations when treated with this compound compared to controls.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxadiazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

These compounds, synthesized by Brazilian Journal of Pharmaceutical Sciences (2015), share the 1,3,4-oxadiazole-sulfanyl-acetamido backbone but substitute the dimethylsulfamoyl benzamido group with an indole moiety . ~3.0 for indole derivatives) .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives

The thiazolidinedione ring confers distinct electronic effects, such as enhanced hydrogen-bond acceptor capacity, but may reduce metabolic stability compared to oxadiazoles .

Physicochemical and Pharmacokinetic Properties

However, the ethyl benzoate ester may offset this by increasing logP temporarily until hydrolysis occurs in vivo.

Enzyme Inhibition

The dimethylsulfamoyl group is a known pharmacophore in carbonic anhydrase inhibitors. While specific data for the target compound are unavailable, structurally similar oxadiazole-sulfonamide hybrids exhibit IC₅₀ values in the nanomolar range (e.g., 150 nM for analogous compounds) . Indole-substituted oxadiazoles show weaker inhibition (IC₅₀ ~300 nM), suggesting the sulfamoyl group’s critical role in target binding .

Cytotoxicity

Cytotoxicity assays (e.g., Mosmann’s colorimetric method ) for oxadiazole derivatives indicate that substituents influence toxicity. Indole-containing compounds demonstrate higher cytotoxicity (CC₅₀ ~50 µM) compared to sulfamoyl derivatives (CC₅₀ >100 µM), likely due to differences in membrane permeability and off-target effects .

Biological Activity

Ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Oxadiazole Ring : Known for its role in biological activity.

- Benzamide Moiety : Often linked to anti-cancer properties.

- Dimethylsulfamoyl Group : Contributes to the compound's solubility and bioactivity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O5S |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 872621-83-5 |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds containing the oxadiazole structure. For instance, research indicates that derivatives of 1,3,4-oxadiazole exhibit significant free radical scavenging activities. In particular, compounds synthesized with similar frameworks have shown promising results against DPPH radicals, indicating their potential as antioxidants .

Anticancer Properties

The benzamide moiety in this compound has been linked to anticancer activity. Studies on related compounds suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research into oxadiazole derivatives has also revealed their antimicrobial potential. Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains, suggesting that these compounds could serve as templates for developing new antibiotics .

Study 1: Synthesis and Characterization

In a recent study focused on synthesizing oxadiazole derivatives, researchers reported that compounds with the oxadiazole structure exhibited notable antioxidant activity. The synthesized compounds were evaluated using DPPH assays, revealing varying degrees of radical scavenging activity. The most effective derivatives showed higher inhibition rates than standard antioxidants like BHT (Butylated Hydroxytoluene) .

Study 2: Anticancer Evaluation

Another study investigated the anticancer potential of benzamide derivatives. The results indicated that certain compounds within this class could effectively inhibit the growth of cancer cell lines through mechanisms involving apoptosis and modulation of key signaling pathways associated with cancer progression .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of oxadiazole-containing compounds demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could be further developed into therapeutic agents for treating bacterial infections .

Q & A

Q. What are the critical steps for synthesizing ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, and how can yield and purity be optimized?

Synthesis involves sequential functionalization of the 1,3,4-oxadiazole core, amide coupling, and thioether formation. Key parameters include:

- Temperature control : Maintaining 60–80°C during oxadiazole cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for amide bond formation .

- Base choice : Sodium hydride (NaH) or triethylamine facilitates deprotonation in coupling steps .

Post-synthesis, purification via column chromatography and recrystallization improves purity. Yield optimization requires stoichiometric precision and inert atmospheres to minimize oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key signals should researchers prioritize?

- 1H/13C NMR : Identify amide protons (δ 7.5–8.5 ppm), ester carbonyls (δ 165–170 ppm), and oxadiazole ring carbons (δ 150–160 ppm) .

- IR spectroscopy : Confirm amide (1650–1680 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) stretches .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragments corresponding to the oxadiazole-thioacetamide backbone .

Q. How should researchers design preliminary biological activity assays for this compound?

- Target selection : Prioritize enzymes or receptors structurally related to the compound’s functional groups (e.g., sulfamoyl for carbonic anhydrase inhibition) .

- In vitro assays : Use fluorometric or colorimetric methods to measure IC50 values against target proteins .

- Cytotoxicity screening : Employ MTT assays on cell lines (e.g., HEK293, HeLa) to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the N,N-dimethylsulfamoyl group in bioactivity?

- Analog synthesis : Replace the sulfamoyl group with carbamoyl or sulfonyl variants and compare activity .

- Docking simulations : Use AutoDock or Schrödinger to model interactions with active sites (e.g., hydrophobic pockets favoring dimethyl groups) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes induced by substituent modifications .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Standardized protocols : Replicate assays under uniform conditions (pH, temperature, buffer) to minimize variability .

- Meta-analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify outliers .

- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?

- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .

- Asymmetric catalysis : Optimize palladium or organocatalyst systems for stereoselective oxadiazole formation .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What advanced techniques characterize the compound’s interaction with membrane-bound receptors?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) for receptor-ligand interactions .

- Fluorescence polarization : Quantify displacement of fluorescent probes in competitive binding assays .

- Cryo-EM : Resolve ligand-receptor complex structures at near-atomic resolution for mechanistic insights .

Methodological Considerations

Q. How should researchers validate structural identity when discrepancies arise in literature?

- Multi-technique corroboration : Cross-validate NMR, IR, and X-ray crystallography data to confirm bond connectivity .

- Synthetic replication : Reproduce reported procedures and compare spectral profiles to detect mischaracterization .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

- ADMET prediction : Use SwissADME or ProTox-II to estimate pharmacokinetic parameters (e.g., CYP450 inhibition) .

- MD simulations : GROMACS or AMBER models assess metabolic degradation pathways in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.